(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride
Overview
Description
(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has a fluorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activity.
Mechanism of Action
- Thiazoles are found in potent biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
- Thiazoles are aromatic heterocycles with a planar ring containing carbon, sulfur, and nitrogen atoms. Their aromaticity allows for electrophilic and nucleophilic substitutions .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- Information on absorption is not available . The volume of distribution is not reported . No details on metabolism are provided. Data on excretion are lacking. The compound’s ADME properties significantly affect its bioavailability, but specifics are unknown.
Biochemical Analysis
Biochemical Properties
(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types, potentially through the modulation of signaling cascades and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to alterations in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The specific pathways and enzymes involved are subjects of ongoing investigation, with potential implications for understanding its role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within different cellular compartments can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and α-haloketones.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and methanol.
Substitution: Nucleophiles such as amines, alcohols, or halides, and suitable solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted thiazoles or fluorophenyl derivatives.
Scientific Research Applications
(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride
2-(4-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
2-(4-Bromophenyl)thiazol-4-yl)methanamine hydrochloride
Uniqueness: (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its methoxy, chloro, or bromo counterparts. The fluorine atom can enhance the compound's stability and binding affinity to biological targets.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMGXTUXXICQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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